An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-4,4-dimethylcyclohex-2-enone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-4,4-dimethylcyclohex-2-enone
This guide provides a detailed analysis and expert prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-4,4-dimethylcyclohex-2-enone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and related α-haloenone compounds.
Introduction: The Structural Significance of α-Iodoenones
2-Iodo-4,4-dimethylcyclohex-2-enone is a member of the α,β-unsaturated carbonyl family, a class of compounds of significant interest in organic synthesis due to their versatile reactivity. The introduction of an iodine atom at the α-position of the enone system creates a unique electronic environment, influencing the molecule's stability, reactivity, and spectroscopic properties. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing a rationale for the chemical shift assignments based on established principles and comparative data from the parent compound, 4,4-dimethylcyclohex-2-enone.
Foundational Analysis: The NMR Spectrum of 4,4-Dimethylcyclohex-2-enone
To accurately predict the spectrum of the target molecule, we must first understand its unsubstituted precursor. The experimental NMR data for 4,4-dimethylcyclohex-2-enone serves as our baseline.[1][2]
Molecular Structure and Numbering
Caption: Structure of 4,4-dimethylcyclohex-2-enone with standard numbering.
Experimental Data Summary
The reported chemical shifts for 4,4-dimethylcyclohex-2-enone are summarized below.
Table 1: Experimental NMR Data for 4,4-Dimethylcyclohex-2-enone [2]
| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR | Assignment | Chemical Shift (δ, ppm) |
| H-2 | Vinylic | ~6.66 | d | C-1 | Carbonyl (C=O) | ~199.6 |
| H-3 | Vinylic | ~5.84 | d | C-2 | Vinylic | ~159.9 |
| H-5 (2H) | Allylic | ~2.46 | t | C-3 | Vinylic | ~126.9 |
| H-6 (2H) | Aliphatic | ~1.87 | t | C-4 | Quaternary | ~36.1 |
| H-7, H-8 (6H) | Methyl | ~1.17 | s | C-5 | Allylic | ~34.4 |
| C-6 | Aliphatic | ~32.8 | ||||
| C-7, C-8 | Methyl | ~27.7 |
Predictive Analysis: ¹H and ¹³C NMR of 2-Iodo-4,4-dimethylcyclohex-2-enone
The introduction of an iodine atom at the C-2 position dramatically alters the electronic and magnetic environment of the molecule. The following sections predict the resulting chemical shifts, explaining the underlying physical principles.
Molecular Structure and Key Influences
Caption: Structure of 2-iodo-4,4-dimethylcyclohex-2-enone.
Predicted ¹H NMR Spectrum
The substitution of hydrogen with iodine at C-2 removes the H-2 signal and influences the remaining protons through several mechanisms, including inductive effects, magnetic anisotropy, and through-space interactions.[3][4]
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H-3 (Vinylic Proton): This is the most significantly affected proton. In the parent enone, H-3 is at ~5.84 ppm. The iodine at C-2 will exert a strong deshielding effect. This arises from the magnetic anisotropy of the C-I bond and the inductive effect of the halogen. A substantial downfield shift is expected. Predicted Shift: 7.0 - 7.5 ppm . This signal will appear as a triplet due to coupling with the two adjacent H-5 protons.
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H-5 (Allylic Protons): These protons, adjacent to the double bond, are at ~2.46 ppm in the parent compound. The influence of the iodine is transmitted through the π-system. A moderate downfield shift is anticipated due to the altered electron density of the double bond. Predicted Shift: 2.6 - 2.8 ppm .
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H-6 (Aliphatic Protons): These protons are relatively remote from the site of substitution. While minor long-range electronic effects may be present, their chemical shift is expected to be largely unperturbed. Predicted Shift: ~1.9 ppm .
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H-7, H-8 (Methyl Protons): The gem-dimethyl group is also distant from the iodine. Its chemical environment remains largely unchanged. A singlet is expected. Predicted Shift: ~1.2 ppm .
Predicted ¹³C NMR Spectrum
The substitution of a proton with a large, polarizable iodine atom has profound and distinct effects on the carbon chemical shifts.
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C-1 (Carbonyl Carbon): The carbonyl carbon at ~199.6 ppm in the parent compound will be slightly shielded. The iodine reduces the electron-withdrawing effect of the C-2 carbon on the carbonyl group compared to a vinylic proton. Predicted Shift: 195 - 198 ppm .
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C-2 (Iodo-substituted Carbon): This carbon is subject to the "heavy atom effect".[5][6] The large electron cloud of the iodine atom induces a local magnetic field that strongly shields the attached carbon nucleus. This effect is dominant and results in a dramatic upfield (shielding) shift compared to its position in the parent enone (~159.9 ppm). Predicted Shift: 95 - 105 ppm .
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C-3 (Vinylic Carbon): In contrast to C-2, the C-3 carbon will be deshielded. The removal of the H-2 proton and the addition of the more electronegative iodine at C-2 withdraws electron density from C-3, causing a downfield shift from its original position of ~126.9 ppm. Predicted Shift: 135 - 145 ppm .
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C-4 (Quaternary Carbon): The chemical shift of the quaternary carbon is not expected to change significantly. Predicted Shift: ~36 ppm .
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C-5 and C-6 (Methylene Carbons): Similar to the attached protons, these carbons are not expected to experience a major shift. Predicted Shift: C-5 at ~34 ppm and C-6 at ~33 ppm .
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C-7, C-8 (Methyl Carbons): The remote methyl groups will be largely unaffected. Predicted Shift: ~28 ppm .
Summary of Predicted Data and Key Spectroscopic Principles
The analysis hinges on well-established principles of NMR spectroscopy. The diagram below illustrates the interplay of the dominant electronic and magnetic effects.
Caption: Dominant effects influencing the NMR chemical shifts in 2-iodo-4,4-dimethylcyclohex-2-enone.
Table 2: Predicted NMR Data for 2-Iodo-4,4-dimethylcyclohex-2-enone
| ¹H NMR | Assignment | Predicted Shift (δ, ppm) | ¹³C NMR | Assignment | Predicted Shift (δ, ppm) |
| H-3 | Vinylic | 7.0 - 7.5 | C-1 | Carbonyl (C=O) | 195 - 198 |
| H-5 (2H) | Allylic | 2.6 - 2.8 | C-2 | Iodo-vinylic | 95 - 105 |
| H-6 (2H) | Aliphatic | ~1.9 | C-3 | Vinylic | 135 - 145 |
| H-7, H-8 (6H) | Methyl | ~1.2 | C-4 | Quaternary | ~36 |
| C-5 | Allylic | ~34 | |||
| C-6 | Aliphatic | ~33 | |||
| C-7, C-8 | Methyl | ~28 |
Self-Validating Experimental Protocol
To confirm these predictions and achieve unambiguous assignments, a specific set of NMR experiments is required. This protocol is designed to be a self-validating system.
Workflow for Structural Verification
Caption: Recommended experimental workflow for NMR analysis.
Detailed Methodologies:
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Sample Preparation:
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Accurately weigh 10-20 mg of the purified compound.
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Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
1D NMR Spectroscopy (e.g., 400 MHz Spectrometer):
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¹H NMR: Acquire a standard proton spectrum. This will provide the initial chemical shifts and coupling patterns.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show the number of unique carbon environments.
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DEPT-135: This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) will be absent.
-
-
2D NMR Spectroscopy (for Unambiguous Assignment):
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. A cross-peak between H-3 and H-5 will definitively confirm their connectivity.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It will link the signals of H-3, H-5, H-6, and the methyl protons to their corresponding carbon signals.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming the overall carbon skeleton. Key correlations to look for include:
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H-3 to C-1, C-2, C-4, and C-5.
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H-5 to C-3, C-4, and C-6.
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Methyl protons (H-7, H-8) to C-3, C-4, and C-5.
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H-6 to C-1 and C-4. The network of these long-range correlations provides irrefutable proof of the assigned structure.
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Conclusion
While a direct experimental spectrum for 2-iodo-4,4-dimethylcyclohex-2-enone is not publicly cataloged, a robust and accurate prediction of its ¹H and ¹³C NMR chemical shifts can be made through a systematic analysis of the parent enone and the application of fundamental spectroscopic principles. The dominant influences are the strong shielding "heavy atom effect" of iodine on the ipso-carbon (C-2) and the corresponding deshielding of the adjacent vinylic proton (H-3) and carbon (C-3). The detailed experimental protocol provided herein offers a clear and self-validating pathway for any researcher to acquire and definitively assign the NMR spectra of this valuable synthetic intermediate.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 136839, 4,4-Dimethylcyclohex-2-enone." PubChem, [Link]. Accessed March 2024.[1]
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Baranac-Stojanović, M. "Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules." ResearchGate, [Link]. Accessed March 2024.[6]
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Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." University of Wisconsin-Madison, [Link]. Accessed March 2024.[7]
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Bagno, A., & Saielli, G. "Predicting 13C NMR Spectra by DFT Calculations." The Journal of Physical Chemistry A, 2003, 107(44), 9578–9587. [Link]]
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Di Vaira, M., & Stoppioni, P. "New insight into the anisotropic effects in solution-state NMR spectroscopy." RSC Publishing, [Link]. Accessed March 2024.[3]
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Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe, vol. 14, no. 1, 2002, pp. 10-17. [Link]]
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